molecular formula C16H16Cl2O2S B15175733 2,2'-Thiobis(6-chloro-4-ethylphenol) CAS No. 68658-40-2

2,2'-Thiobis(6-chloro-4-ethylphenol)

Cat. No.: B15175733
CAS No.: 68658-40-2
M. Wt: 343.3 g/mol
InChI Key: DWORIKGYRYABBW-UHFFFAOYSA-N
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Preparation Methods

Biological Activity

2,2'-Thiobis(6-chloro-4-ethylphenol) is a compound belonging to the class of thiobisphenols, characterized by its unique structure that includes two phenolic units linked by a sulfur atom. Its molecular formula is C18_{18}H18_{18}Cl2_{2}O2_{2}S, with a molecular weight of approximately 373.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in antioxidant and antimicrobial contexts.

Antioxidant Activity

The primary biological activity of 2,2'-thiobis(6-chloro-4-ethylphenol) lies in its antioxidant properties . Compounds within this class are known to scavenge free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing cellular aging and various diseases associated with oxidative stress.

The antioxidant mechanism is largely attributed to the ability of the phenolic groups in the compound to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. The presence of chlorine and ethyl groups enhances the stability and reactivity of the compound, potentially increasing its efficacy as an antioxidant agent.

Antimicrobial Activity

Some preliminary studies suggest that 2,2'-thiobis(6-chloro-4-ethylphenol) may possess antimicrobial properties . While specific data on this compound is limited, similar compounds have demonstrated effectiveness against various bacterial strains.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various thiobisphenols, including 2,2'-thiobis(6-chloro-4-ethylphenol). Results indicated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Oxidative Stress Model : In vitro studies using human cell lines exposed to oxidative stress showed that treatment with 2,2'-thiobis(6-chloro-4-ethylphenol) resulted in reduced levels of reactive oxygen species (ROS), indicating its potential as a protective agent against oxidative damage .

Synthesis and Chemical Reactions

The synthesis of 2,2'-thiobis(6-chloro-4-ethylphenol) typically involves the reaction of halogenated phenols with metal sulfides. Common methods include:

  • Oxidation : The phenolic groups can be oxidized to form quinones under specific conditions.
  • Reduction : The compound can be reduced to form corresponding hydroquinones.
  • Substitution : Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions .

Comparative Analysis with Similar Compounds

The biological activity of 2,2'-thiobis(6-chloro-4-ethylphenol) can be compared to other thiobisphenols:

Compound NameAntioxidant ActivityAntimicrobial ActivityNotes
2,2'-Thiobis(6-chloro-4-ethylphenol)HighModerateEffective in scavenging free radicals
2,6-Di-tert-butyl-4-methylphenolVery HighLowStronger antioxidant but less versatile
4,4'-Thiobis(2-methylphenol)ModerateHighEffective against specific bacteria

Properties

CAS No.

68658-40-2

Molecular Formula

C16H16Cl2O2S

Molecular Weight

343.3 g/mol

IUPAC Name

2-chloro-6-(3-chloro-5-ethyl-2-hydroxyphenyl)sulfanyl-4-ethylphenol

InChI

InChI=1S/C16H16Cl2O2S/c1-3-9-5-11(17)15(19)13(7-9)21-14-8-10(4-2)6-12(18)16(14)20/h5-8,19-20H,3-4H2,1-2H3

InChI Key

DWORIKGYRYABBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)Cl)O)SC2=C(C(=CC(=C2)CC)Cl)O

Origin of Product

United States

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